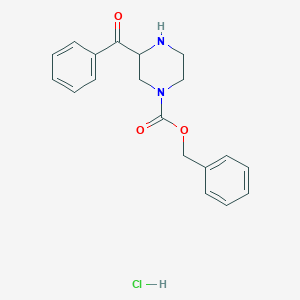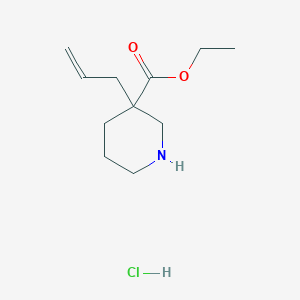
1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride
Vue d'ensemble
Description
1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride, also known as 3-Pyrrolidinyl-1-piperidinol dihydrochloride or 3-PPD, is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and other polar solvents. 3-PPD is a cyclic amine that is a derivative of piperidine and has the molecular formula C7H15Cl2N. Its chemical structure consists of a cyclic amine group, a pyrrolidine ring, and a piperidine ring connected by a methylene bridge.
Applications De Recherche Scientifique
3-PPD has a wide range of applications in scientific research. It has been used as a substrate in enzyme assays, to study the structure and function of proteins, and to study the effects of drugs on proteins. It has also been used in the study of drug metabolism, to study the pharmacokinetics of drugs, and to study the effects of drugs on the nervous system.
Mécanisme D'action
3-PPD acts as an agonist at the GABA-A receptor, which is a type of neurotransmitter receptor found in the central nervous system. It binds to and activates the receptor, resulting in an increase in the activity of the neurotransmitter GABA. This leads to an increase in the inhibition of neuronal activity, resulting in sedation, relaxation, and other effects.
Biochemical and Physiological Effects
The activation of the GABA-A receptor by 3-PPD leads to a variety of biochemical and physiological effects. It increases the activity of the neurotransmitter GABA, leading to an increased inhibition of neuronal activity. This can result in sedation, relaxation, and other effects. It has also been shown to have anxiolytic, anticonvulsant, and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-PPD in laboratory experiments has several advantages. It is relatively easy to synthesize and has a high solubility in water and other polar solvents. It is also relatively stable and has a long shelf life. However, it can be toxic in high concentrations, so care must be taken to ensure that it is used in the correct concentration.
Orientations Futures
There is still much to be learned about the effects of 3-PPD and its potential applications in scientific research. Further research could be conducted to explore its pharmacological effects and its potential uses in drug development. Additionally, further research could be conducted to explore its potential as a therapeutic agent for neurological disorders such as anxiety, depression, and epilepsy. Finally, further research could be conducted to explore its potential as a tool for studying drug metabolism and pharmacokinetics.
Propriétés
IUPAC Name |
1-pyrrolidin-3-ylpiperidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-2-1-5-11(7-9)8-3-4-10-6-8;;/h8-10,12H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIRQHXDKQTJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCNC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-Piperidinylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486037.png)
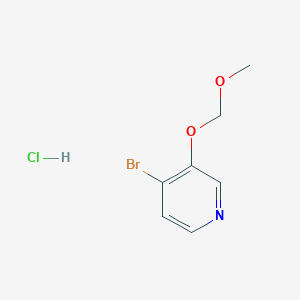

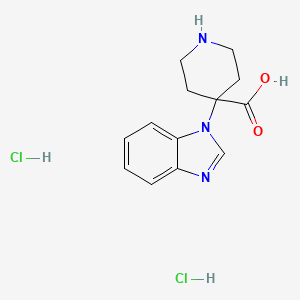

![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B1486042.png)
![1-Methyl-N-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)methyl]-4-piperidinamine trihydrochloride](/img/structure/B1486044.png)
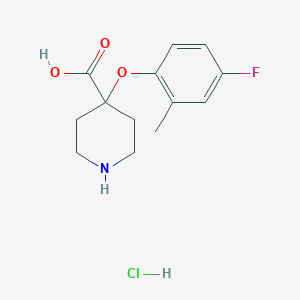

![2-[4-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B1486052.png)
